2-(Diphenylphosphino)ethylamine

Catalog No.
S579426
CAS No.
4848-43-5
M.F
C14H16NP
M. Wt
229.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diphenylphosphino)ethylamine

CAS Number

4848-43-5

Product Name

2-(Diphenylphosphino)ethylamine

IUPAC Name

2-diphenylphosphanylethanamine

Molecular Formula

C14H16NP

Molecular Weight

229.26 g/mol

InChI

InChI=1S/C14H16NP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2

InChI Key

RXEPBCWNHKZECN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2

Synonyms

(2-aminoethyl)diphenylphosphine

Canonical SMILES

C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2

This compound is a white to yellow solid []. It is synthesized for research purposes and not intended for therapeutic or diagnostic use [].


Molecular Structure Analysis

The key feature of 2-(Diphenylphosphino)ethylamine is its structure. It possesses two functional groups:

  • Diphenylphosphine (Ph2P): This group contains a phosphorus atom bonded to two phenyl rings (Ph). Phosphorus has five valence electrons and can form three single bonds and a lone pair. In this case, the phosphorus atom forms a single bond with the amine group and two bonds with the phenyl rings.
  • Primary amine (NH2): The amine group consists of a nitrogen atom bonded to two hydrogen atoms and a single carbon atom. The carbon atom also connects to the ethyl chain (CH2CH3).

This combination allows 2-(Diphenylphosphino)ethylamine to act as a bidentate ligand, meaning it can donate two electron pairs to a metal center through the phosphorus atom and the lone pair on the nitrogen atom []. This creates a stable complex with the metal, making it useful in various catalytic reactions.


Chemical Reactions Analysis

2-(Diphenylphosphino)ethylamine is primarily used as a ligand in various cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. Here are some examples:

  • Buchwald-Hartwig coupling: This reaction forms a carbon-carbon bond between an aryl halide (Ar-X) and an amine (NR2) or an amide (NRCO) using a palladium catalyst and a base [].

Balanced equation:

Ar-X + NR2 -> Ar-NR2 + X- (Pd catalyst, 2-(Diphenylphosphino)ethylamine ligand, base)

  • Suzuki-Miyaura coupling: This reaction creates a carbon-carbon bond between a boronic acid (R-B(OH)2) and a halide (RX) using a palladium catalyst and a base [].

Balanced equation:

R-B(OH)2 + RX -> R-R + BX2 (Pd catalyst, 2-(Diphenylphosphino)ethylamine ligand, base)

  • Other relevant couplings include Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling, all employing similar reaction mechanisms with different types of reactive partners [].

Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: No data readily available.
  • Solubility: Insoluble in water []. Soluble in organic solvents like dichloromethane and THF [].
  • Stability: Air sensitive []. Stable under recommended storage conditions (cool, dry, well-ventilated) []. Incompatible with strong oxidizing agents [].

2-(Diphenylphosphino)ethylamine should be handled with care in a fume hood due to the following potential hazards:

  • Acute toxicity: Data on specific toxicity is limited, but it is advisable to handle it with standard laboratory precautions to avoid inhalation, ingestion, or skin contact [].
  • Flammability: No data readily available, but it is recommended to handle it away from heat sources as a general precaution for organic compounds.

Bidentate Ligand in Catalysis

Dppe acts as a bidentate ligand, meaning it can bind to a metal center using two donor atoms. The phosphorus atom in dppe possesses two lone pairs of electrons, which it donates to a metal center, forming a strong and stable complex. This property makes dppe a versatile ligand in various catalytic reactions.

One prominent example is its use in nickel-catalyzed reductive [2+2] cycloaddition reactions. In this reaction, dppe coordinates with nickel to form an active catalyst that promotes the formation of cyclobutene rings from alkynes []. This reaction is crucial for synthesizing various complex organic molecules.

Precursor for Other Ligands

Dppe serves as a precursor for the synthesis of other phosphine ligands. These modified ligands often possess tailored properties, making them suitable for specific catalytic applications. For instance, dppe can be reacted with various reagents to introduce functional groups like phosphine oxides or sulfonates. These modified ligands can then be used in various catalytic reactions requiring specific steric or electronic properties [].

Fine Chemical Intermediate

Beyond its role in catalysis, dppe finds application as a fine chemical intermediate. This means it serves as a building block for the synthesis of various valuable compounds. Its presence of a reactive amine group allows for further functionalization and incorporation into various molecules used in research and development. For instance, dppe can be used to synthesize pharmaceuticals, agrochemicals, and dyestuffs [].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4848-43-5

Dates

Modify: 2023-08-15

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